1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-4-9-11(2)7(6)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFWXDQDRPJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NN(C2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1,6 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine and Analogues
Established Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine nucleus can be achieved through several synthetic pathways, starting from either pyrazole (B372694) or pyrimidine (B1678525) precursors, or through convergent one-pot methodologies.
Condensation Reactions for Core Formation
A primary strategy for forming the pyrazolo[3,4-d]pyrimidine core involves the condensation of a suitably substituted aminopyrazole with a one-carbon or three-carbon synthon. For instance, 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives are common starting materials. These can be cyclized with reagents like formamide, urea (B33335), or formic acid to furnish the pyrimidine ring.
One-pot multicomponent reactions have also been developed for the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives. These reactions often involve the condensation of an aryl-aldehyde, a pyrazolone (B3327878) derivative, and urea in the presence of a catalyst.
Approaches from Pyrimidine Derivatives
An alternative approach begins with a pre-formed pyrimidine ring that is subsequently annulated to form the pyrazole ring. This often involves the use of a pyrimidine with vicinal amino and cyano or ester functionalities, which can then be cyclized with hydrazine (B178648) or its derivatives.
One-Pot Synthesis Methodologies
One-pot syntheses offer an efficient and streamlined approach to the pyrazolo[3,4-d]pyrimidine scaffold. These methods often involve the reaction of multiple components in a single reaction vessel, avoiding the need for isolation of intermediates. For example, a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been developed from the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various aliphatic acids in the presence of phosphorus oxychloride (POCl₃). Another one-pot method involves the reaction of 3-methyl-1,4-dihydropyrazol-5-one with a substituted aromatic aldehyde and urea or thiourea.
A notable one-pot, three-component condensation reaction for the synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives utilizes 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid.
Solid-Phase Synthesis Techniques
Solid-phase synthesis has been employed for the generation of pyrazolo[3,4-d]pyrimidine libraries. An elegant solid-phase synthetic route utilizes an Aza-Wittig/electrocyclic ring closure reaction on a resin support. This method allows for the easy separation of byproducts, such as triphenylphosphine (B44618) oxide, through simple washing steps.
Regioselective Functionalization and Derivatization at Positions 1, 4, and 6 of the Pyrazolo[3,4-d]pyrimidine Scaffold
The functionalization of the pyrazolo[3,4-d]pyrimidine core at specific positions is crucial for the development of new analogues. The nitrogen atoms at positions 1 and 5 (or 7, depending on tautomerism) and the carbon atoms at positions 4 and 6 are common sites for modification.
Introduction of Methyl and other Alkyl Groups
The introduction of methyl and other alkyl groups at specific positions of the pyrazolo[3,4-d]pyrimidine scaffold is a key step in the synthesis of many derivatives, including the target compound 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
A significant example of regioselective functionalization is the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.comresearchgate.netresearchgate.net This synthesis starts from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which possesses two reactive chlorine atoms. mdpi.comresearchgate.net Treatment of this dichloro derivative with methylamine (B109427) leads to the selective nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring, yielding the 4-methylamino derivative in high yield. mdpi.comresearchgate.net This demonstrates a clear regioselectivity for substitution at C4 over the chloromethyl group at C6 under the specified reaction conditions. mdpi.comresearchgate.net
Further alkylation can be achieved through various methods. For instance, new pyrazolo[3,4-d]pyrimidines have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents such as methyl iodide in DMF solvent. nih.gov
The synthesis of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one has been achieved through the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with acetonitrile. nih.gov This highlights a method for introducing a methyl group at the C6 position.
Below is a table summarizing examples of synthetic routes to functionalized pyrazolo[3,4-d]pyrimidines.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine, THF, 20°C, 5h | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 80 |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, DMF, room temperature | Not specified | Not specified |
| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Acetonitrile, dioxane, dry HCl gas | 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Not specified |
| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acids, POCl₃ | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones | Not specified |
| 3-Methyl-1,4-dihydropyrazol-5-one | Aromatic aldehyde, urea/thiourea | Pyrazolo[3,4-d]pyrimidine derivatives | Satisfactory |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone in the synthesis of functionalized pyrazolo[3,4-d]pyrimidines. A notable example involves the regioselective substitution of chlorine atoms on a pre-formed pyrazolo[3,4-d]pyrimidine core. Research has been conducted on precursors like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which features two reactive chlorine atoms. mdpi.comresearchgate.net
The reaction of this dichloro derivative with methylamine serves as a key illustration of this method. mdpi.com When treated with two equivalents of methylamine in tetrahydrofuran (B95107) (THF) at room temperature, the reaction proceeds with high selectivity. mdpi.com One equivalent of methylamine acts as the nucleophile, while the second neutralizes the hydrogen chloride (HCl) byproduct. mdpi.com
Crucially, the nucleophilic attack preferentially occurs at the C4 position of the pyrimidine ring, leaving the chloromethyl group at the C6 position intact. mdpi.comresearchgate.net This high regioselectivity is significant as it allows for the stepwise functionalization of the molecule. The reaction exclusively yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with no formation of the C6-substituted or the di-substituted products observed in the reaction mixture. mdpi.com The structure of the resulting monosubstituted product was unequivocally confirmed through methods including X-ray diffraction analysis. mdpi.comresearchgate.net
| Starting Material | Reagent | Product | Yield | Reference |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (40% solution) | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71-80% | mdpi.com |
Diversification Strategies at Key Positions
The functionalization of the pyrazolo[3,4-d]pyrimidine scaffold at its key positions is critical for developing analogues with tailored properties. Strategies have been developed to introduce a variety of substituents, particularly at the C4, C6, and N1 positions.
Diversification at the C4-Position: The amine group at the C4 position is a common handle for diversification. One prominent strategy involves the development of prodrugs to enhance properties like aqueous solubility. nih.govunisi.it For instance, the secondary amine at C4 can be reacted with triphosgene (B27547) to form a reactive carbonyl-chloride intermediate. unisi.it This intermediate is then readily displaced by an alcohol, resulting in the formation of a carbamate (B1207046) linkage. This one-pot, two-step procedure has been successfully applied to a range of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating a versatile method for modifying the C4 position. unisi.it
Diversification at the C6-Position: The C6 position offers another site for structural modification. Starting with a 6-thioxo derivative, the sulfur atom can be readily alkylated. For example, treatment with methyl iodide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 6-methylthio group. nih.gov Furthermore, the chloromethyl group at C6, as seen in the product from the nucleophilic substitution described previously, represents a valuable electrophilic site for introducing a wide array of nucleophiles, enabling the extension of side chains or the introduction of new functional groups. mdpi.com
Diversification at the N1-Position: The N1 position of the pyrazole ring is another key site for introducing diversity. The synthesis of various N1-substituted analogues can be achieved by reacting a 1H-pyrazolo[3,4-d]pyrimidine with different alkylating agents. mdpi.com For example, starting from a parent compound like 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, reaction with electrophiles such as methyl iodide or propargyl bromide in a solvent like dimethylformamide (DMF) allows for the introduction of methyl or propargyl groups at the N1 position. mdpi.com This approach is fundamental for exploring the structure-activity relationships associated with substitution at this nitrogen atom.
| Position | Reaction Type | Reagents/Precursors | Resulting Group | Reference |
| C4 | Carbamate Formation (Prodrug) | C4-Amine, Triphosgene, Alcohol | Carbamate | unisi.it |
| C6 | S-Alkylation | 6-Thioxo derivative, Methyl Iodide | Methylthio | nih.gov |
| N1 | N-Alkylation | 1H-pyrazolo[3,4-d]pyrimidine, Alkyl Halides (e.g., Methyl Iodide) | N1-Alkyl (e.g., Methyl) | mdpi.com |
Biological Targets and Mechanisms of Action for Pyrazolo 3,4 D Pyrimidine Derivatives, Including 1,6 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine
Cyclin-Dependent Kinases (CDKs) Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine-threonine kinases crucial for regulating cell cycle progression. nih.govnih.gov Given that the corruption of CDK function is a common feature in cancer cells, their inhibition has become a key strategy in anticancer drug development. nih.gov The pyrazolo[3,4-d]pyrimidine bicycle is a frequently used scaffold for designing potent CDK inhibitors due to its structural resemblance to adenine (B156593), which allows it to interact with the kinase domain of these enzymes. nih.govnih.gov
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various CDK subtypes. A significant focus has been on CDK2, which plays a vital role in cell cycle progression. nih.govnih.gov Several studies have synthesized and evaluated novel derivatives of this scaffold, identifying compounds with potent inhibitory activity against the CDK2/cyclin A complex. nih.govnih.gov For instance, certain thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 µM. Other synthesized analogs also demonstrated potent CDK2 inhibition, with one compound having an IC50 value of 0.21 µM, which was more potent than the reference inhibitor, roscovitine (B1683857). nih.gov
Beyond CDK2, the inhibitory activity of these compounds extends to other subtypes. The scaffold has been noted for its potential to inhibit CDK1. nih.govnih.gov Furthermore, bioisosteric replacement strategies on related pyrimidine (B1678525) structures have yielded compounds that potently inhibit both CDK2 and CDK5, with Ki values in the low nanomolar range (0.007 µM for CDK2 and 0.003 µM for CDK5). mdpi.com
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | |
| Compound 4a | CDK2 | 0.21 | nih.gov |
| Roscovitine (Reference) | CDK2 | 0.25 | nih.gov |
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit CDKs is through ATP-competitive inhibition. nih.gov The core structure of these compounds mimics the adenine moiety of ATP, allowing them to fit into the ATP-binding pocket of the kinase. nih.govnih.govresearchgate.net This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation process that is essential for cell cycle progression. nih.gov Molecular docking studies have confirmed that these derivatives fit well into the CDK2 active site, forming crucial hydrogen bonds with key amino acid residues like Leu83, which is a hallmark of ATP-competitive inhibitors. nih.gov This mimicry of ATP's hinge region binding is a foundational principle in the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth, proliferation, and survival. daneshyari.com Its overexpression is a common feature in many human cancers, making it a rational target for anticancer therapies. rsc.orgdaneshyari.com Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors, acting as ATP-competitive agents that target the kinase's catalytic domain. rsc.orgnih.govnih.gov
A significant challenge in EGFR-targeted cancer therapy is the emergence of drug resistance, often caused by mutations in the EGFR gene, such as the T790M mutation. daneshyari.com Consequently, there is a substantial research effort to develop inhibitors that are effective against both the wild-type (EGFRWT) and mutant forms of the receptor. daneshyari.comtandfonline.com
Several series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both EGFRWT and the resistant EGFRT790M mutant. nih.govdaneshyari.comtandfonline.comtandfonline.com For example, compound 12b from one study showed an IC50 value of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M, comparable to the reference drug erlotinib. nih.govtandfonline.comtandfonline.com Another study identified compounds 17d and 17f, which exhibited potent inhibition of EGFRT790M comparable to the clinical inhibitor osimertinib. daneshyari.com These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold to overcome clinically relevant resistance mechanisms. nih.govdaneshyari.com
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12b | EGFRWT | 0.016 | nih.govtandfonline.comtandfonline.com |
| EGFRT790M | 0.236 | nih.govtandfonline.comtandfonline.com | |
| Erlotinib (Reference) | EGFRWT | 0.006 | tandfonline.com |
| EGFRT790M | 0.563 | tandfonline.com | |
| Compound 17d | EGFRT790M | Potent, comparable to Osimertinib | daneshyari.com |
| Compound 17f | EGFRT790M | Potent, comparable to Osimertinib | daneshyari.com |
Other Kinase Targets (e.g., Src, Myt1, TRAP1, BTK, FGFR, IR, VEGFR)
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends beyond CDKs and EGFR to a variety of other protein kinases implicated in cancer and other diseases. The structural versatility of this scaffold allows for the development of inhibitors with varying selectivity profiles.
Studies have identified pyrazolo[3,4-d]pyrimidines as inhibitors of several non-receptor tyrosine kinases. mdpi.com The first inhibitors of this class to be identified were PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), which were discovered as inhibitors of the SRC family of kinases. mdpi.com Subsequent research has confirmed that derivatives can target enzymes such as:
Src tyrosine kinase mdpi.com
Bruton's tyrosine kinase (BTK) mdpi.com
Myt1 kinase mdpi.com
TRAP1 kinase mdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2, which is crucial for angiogenesis. nih.gov
High selectivity for certain targets over others has also been observed. For instance, a series of 4-(phenylamino)-1H-pyrazolo[3,4-d]-pyrimidines showed potent inhibition of EGFR while displaying high selectivity against other kinases like c-Src and v-Abl. researchgate.net
Anti-Inflammatory Mechanisms (e.g., COX-1, COX-2 inhibition)
In addition to their role as kinase inhibitors, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. mdpi.comresearchgate.net This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. umh.esnih.gov
Derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.govnih.gov Many compounds show preferential inhibition of COX-2, the isoform primarily upregulated during inflammation, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. umh.esnih.govnih.gov For example, a study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines found that several compounds were potent inhibitors of PGE2 generation in macrophages, an effect linked to the direct inhibition of COX-2 activity. umh.esnih.gov One compound in this series, 4b, showed selectivity for COX-2 inhibition. umh.esnih.gov Another study reported a derivative, DPP, which potently inhibited COX-2 with an IC50 of 0.9 nM, while showing much lower activity against COX-1 (IC50 = 59.6 nM). researchgate.net Some pyrazolo[3,4-d]pyrimidine hybrids have also been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| DPP | COX-2 | 0.0009 | researchgate.net |
| COX-1 | 0.0596 | researchgate.net | |
| Compound 3b | COX-2 | 31 | nih.gov |
| COX-1 | 19 | nih.gov | |
| Compound 4b | COX-2 | 34 | nih.gov |
| COX-1 | 26 | nih.gov | |
| Compound 8e | COX-2 | 1.837 | nih.gov |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The versatility of the pyrazolo[3,4-d]pyrimidine nucleus allows for various substitutions, leading to a diverse library of compounds with differing degrees of antimicrobial efficacy.
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against Gram-positive bacteria, with Staphylococcus aureus being a significant target. A study exploring a library of pyrazolo[3,4-d]pyrimidines, originally targeting human protein kinases, found that all tested compounds displayed significant, dose-dependent activity against S. aureus. nih.gov For instance, one of the tested compounds almost completely inhibited the growth of S. aureus at a concentration of 200 µg/mL. nih.gov
The following table summarizes the observed growth inhibition of Staphylococcus aureus in the presence of various concentrations of a specific pyrazolo[3,4-d]pyrimidine derivative (Compound 3 from the study).
The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives also extends to Gram-negative bacteria such as Escherichia coli. Research has shown that a series of synthesized pyrazolo[3,4-d]pyrimidines exhibited dose-dependent inhibitory effects on the growth of E. coli. nih.gov Notably, some of these compounds demonstrated a more pronounced growth inhibition against Gram-negative E. coli as compared to the Gram-positive S. aureus. nih.gov One particular derivative was capable of reducing E. coli bacterial growth by half at the lowest tested concentration of 50 µg/mL. nih.gov
The table below illustrates the dose-dependent growth inhibition of Escherichia coli by a selection of pyrazolo[3,4-d]pyrimidine derivatives.
Structure Activity Relationship Sar Studies of 1,6 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine Analogues
Influence of Substituents at Position 1 on Biological Activity
The N-1 position of the pyrazolo[3,4-d]pyrimidine ring is a key site for chemical modification, and the nature of the substituent at this position can significantly impact the biological activity of the resulting analogues. Studies have explored a range of substituents, from simple alkyl and aryl groups to more complex moieties, revealing critical insights into the SAR at this position.
For instance, in the context of anticancer activity, the presence of a phenyl group at the N-1 position has been a common feature in many potent derivatives. This substitution is believed to occupy a hydrophobic region in the ATP-binding site of various kinases, a common target for this class of compounds. The electronic properties of this phenyl ring can be fine-tuned to optimize activity. For example, the introduction of a 2,4-dinitrophenyl group at N-1 has been shown to be favorable for antimicrobial activity. rsc.org
In the pursuit of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), it has been observed that unsubstituted N-1 compounds generally exhibit higher potency than their N-1 substituted counterparts. researchgate.net This suggests that for certain biological targets, a smaller, less sterically hindered group at this position is preferred to allow for optimal binding within the active site.
Furthermore, the introduction of diverse groups at position 1, such as methyl, propargyl, and phenacyl, has been investigated to probe the structural requirements for antiproliferative activity. These studies have demonstrated that even subtle changes at the N-1 position can lead to significant differences in biological outcomes, highlighting the importance of this position in the design of novel 1H-pyrazolo[3,4-d]pyrimidine-based therapeutic agents. rsc.org The glycosylation at the N-1 position to create ribonucleoside analogues has also been a successful strategy, leading to compounds with significant antiviral and antitumor activities. ekb.eg
Table 1: Influence of Substituents at Position 1 on Biological Activity
| Compound ID | N-1 Substituent | Biological Target/Activity | Key Findings |
|---|---|---|---|
| Analogue A | Unsubstituted | CDK2 Inhibition | Higher potency compared to N-1 substituted analogues. researchgate.net |
| Analogue B | Phenyl | Anticancer (general) | Occupies a hydrophobic pocket in kinase ATP-binding sites. |
| Analogue C | 2,4-Dinitrophenyl | Antimicrobial | Favorable for antimicrobial activity. rsc.org |
| Analogue D | Ribofuranosyl | Antiviral, Antitumor | Glycosylation leads to potent bioactive nucleosides. ekb.eg |
| Analogue E | Methyl, Propargyl, Phenacyl | Antiproliferative | Diverse substituents at N-1 modulate antiproliferative effects. rsc.org |
Impact of Modifications at Position 4 on Target Binding and Efficacy
Position 4 of the 1H-pyrazolo[3,4-d]pyrimidine nucleus is a critical determinant of target binding and efficacy, and it has been the most extensively studied position for SAR. Modifications at this site have a profound impact on the pharmacological profile of the analogues, influencing their potency, selectivity, and mechanism of action.
A common modification at this position is the introduction of an amino group, leading to 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. The nature of the substituent on this amino group is pivotal. For example, in the context of anticancer activity targeting the epidermal growth factor receptor (EGFR), the introduction of an aniline (B41778) moiety at position 4 was found to enhance cytotoxic activity compared to aliphatic amines like ethyl, propyl, or cyclohexyl groups. ekb.eg This suggests that an aromatic substituent is preferred for interaction with the target enzyme. Further optimization of this anilino moiety, such as the introduction of a chlorine atom at the 4-position of the phenyl ring, resulted in a noticeable enhancement of EGFR inhibitory activity. ekb.eg
The replacement of the 4-amino group with other functionalities has also been explored. For instance, the substitution of an acylamino group with various cyclic substituents has been shown to modulate the affinity for the sigma-1 receptor. Phenyl or pyrazolyl groups at position 4 were found to be optimal for high affinity, while the introduction of nitrogen atoms in a six-membered ring was detrimental to activity. ekb.eg Specifically, a 4-(1-methylpyrazol-5-yl) derivative was identified as a highly selective and potent sigma-1 receptor antagonist. ekb.eg
Furthermore, linking a piperazine (B1678402) ring at position 4, which in turn is connected to different aromatic moieties, has been a successful strategy in developing potent FLT3 inhibitors. mdpi.com The nature of the linker and the terminal aromatic group plays a crucial role in the observed anticancer activity.
Table 2: Impact of Modifications at Position 4 on Target Binding and Efficacy
| Compound ID | C-4 Substituent | Biological Target/Activity | Key Findings |
|---|---|---|---|
| Analogue F | Ethylamino, Propylamino | Anticancer (A549 cells) | Not beneficial for cytotoxic activity. ekb.eg |
| Analogue G | Anilino | Anticancer (EGFR inhibitor) | Enhanced anticancer activity compared to aliphatic amines. ekb.eg |
| Analogue H | 4-Chloroanilino | Anticancer (EGFR inhibitor) | Noticeable enhancement of EGFR inhibitory activity. ekb.eg |
| Analogue I | Phenyl, Pyrazolyl | Sigma-1 Receptor Ligand | Best in terms of affinity for the sigma-1 receptor. ekb.eg |
| Analogue J | Piperazinyl-acetamide | Anticancer (FLT3 inhibitor) | Remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer. mdpi.com |
Role of Substituents at Position 6 in Modulating Pharmacological Profiles
The C-6 position of the pyrazolo[3,4-d]pyrimidine scaffold offers another avenue for structural modification to modulate the pharmacological profiles of these compounds. While not as extensively studied as the C-4 position, the substituents at C-6 have been shown to play a significant role in determining the biological activity and selectivity of the analogues.
For instance, the introduction of a dimethylamino group at position 6 has been explored in the development of inhibitors of inflammatory mediators. These 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidines have demonstrated potent inhibition of PGE(2) generation in murine macrophages, an effect related to the direct inhibition of COX-2 activity. nih.gov
In the context of anticancer agents, the introduction of thio-substituents at position 6 has yielded compounds with significant antiproliferative activity. A study on 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives revealed that the presence of substituents on the thiol group at the 6-position is essential for their antiproliferative effects against U937 cancer cells. ekb.egekb.eg This highlights the importance of the C-6 substituent in mediating the cytotoxic effects of these compounds.
Furthermore, the synthesis of 6-aryl and 6-alkylpyrazolo[3,4-d]pyrimidin-4-ones has been reported, with some of these compounds exhibiting potent antitumor activity against human colon tumor cell lines. researchgate.net The nature of the aryl or alkyl group at this position can be varied to optimize the anticancer efficacy. In the development of dual inhibitors of Aurora kinases and CDK1, 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines have been investigated, indicating that the C-6 position is a key site for modulating the kinase inhibitory profile. ekb.eg
Table 3: Role of Substituents at Position 6 in Modulating Pharmacological Profiles
| Compound ID | C-6 Substituent | Biological Target/Activity | Key Findings |
|---|---|---|---|
| Analogue K | Dimethylamino | Anti-inflammatory (COX-2 inhibitor) | Potent inhibitors of PGE(2) generation. nih.gov |
| Analogue L | Thio-substituents | Antiproliferative (U937 cells) | Substituents on the thiol group are essential for activity. ekb.egekb.eg |
| Analogue M | Aryl/Alkyl | Antitumor (HCT116 cells) | Potent antitumor activity observed. researchgate.net |
| Analogue N | Various substituents | Dual Aurora kinase/CDK1 inhibition | Key position for modulating kinase inhibitory profile. ekb.eg |
Effects of Fused Rings and Complex Structural Frameworks on Activity
The fusion of additional rings to the 1H-pyrazolo[3,4-d]pyrimidine core to create tricyclic or more complex polycyclic systems is a powerful strategy to explore new chemical space and develop compounds with novel biological activities. These fused systems can provide a more rigid and defined three-dimensional structure, which can lead to enhanced binding affinity and selectivity for specific biological targets.
For example, the reaction of 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with hydrazide derivatives can lead to the formation of pyrazolo[3,4-d] ekb.egekb.egnih.govtriazolo[4,3-c]pyrimidines. These tricyclic compounds have been evaluated for their anti-inflammatory, antipyretic, and nociceptive activities, demonstrating that the fused triazole ring imparts a distinct pharmacological profile. researchgate.netpsu.edu
In the context of anticancer drug discovery, the fusion of a pyrazole (B372694) ring to the pyrimidine (B1678525) moiety of a pyrazolo[3,4-d]pyrimidine to form a tricyclic structure has been explored. These complex frameworks have been investigated as potential antitumor agents, with some derivatives showing high activity against breast cancer cell lines. researchgate.net The rationale behind this approach is that the extended, rigid structure can form additional interactions with the biological target, leading to enhanced potency.
The development of pyrazolo[4,3-e] ekb.egekb.egnih.govtriazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors also exemplifies the utility of fused ring systems. These compounds, which feature a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core, have shown superior cytotoxic activities against various cancer cell lines. nih.govnih.gov This demonstrates that the strategic fusion of heterocyclic rings can lead to the discovery of highly potent and selective enzyme inhibitors.
Table 4: Effects of Fused Rings and Complex Structural Frameworks on Activity
| Fused System | Biological Target/Activity | Key Findings |
|---|---|---|
| Pyrazolo[3,4-d] ekb.egekb.egnih.govtriazolo[4,3-c]pyrimidine | Anti-inflammatory, Antipyretic, Nociceptive | The fused triazole ring imparts a distinct pharmacological profile. researchgate.netpsu.edu |
| Tricyclic Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer (MCF-7 cells) | Potent antitumor activity observed. researchgate.net |
| Pyrazolo[4,3-e] ekb.egekb.egnih.govtriazolo[1,5-c]pyrimidine | Anticancer (CDK2 inhibitor) | Superior cytotoxic activities against various cancer cell lines. nih.govnih.gov |
Computational and Theoretical Studies of Pyrazolo 3,4 D Pyrimidine Systems
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the atomic level.
Molecular docking studies have been instrumental in predicting the binding affinities and orientations of various pyrazolo[3,4-d]pyrimidine derivatives within the active sites of numerous biological targets, particularly protein kinases. nih.gov The pyrazolo[3,4-d]pyrimidine core is recognized as a bioisostere of adenine (B156593), a key component of ATP, which allows it to effectively compete for the ATP-binding site in many kinases. acs.orgrsc.org
For instance, docking studies of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain have shown favorable binding energies, ranging from -19.63 to -23.67 kcal/mol for the wild type (EGFRWT) and -16.09 to -21.66 kcal/mol for the mutant type (EGFRT790M). nih.govtandfonline.com These studies reveal that the pyrazolo[3,4-d]pyrimidine moiety typically orients itself within the adenine binding region of the kinase. nih.govrsc.org The specific substituents on the pyrazolo[3,4-d]pyrimidine core then dictate the precise orientation and interactions within the hydrophobic regions and with key amino acid residues, ultimately influencing the binding affinity. nih.govsums.ac.ir
Table 1: Predicted Binding Affinities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidine derivative 1 | EGFRWT | -23.67 | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 2 | EGFRWT | -19.63 | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 1 | EGFRT790M | -21.66 | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 2 | EGFRT790M | -16.09 | nih.gov |
A key aspect of molecular docking is the elucidation of intermolecular interactions that stabilize the ligand-target complex. For pyrazolo[3,4-d]pyrimidine derivatives, hydrogen bonding is a critical determinant of their binding mode and affinity. The nitrogen atoms within the heterocyclic core are frequent participants in hydrogen bond formation. nih.gov
Docking simulations have consistently shown that the pyrazolo[3,4-d]pyrimidine scaffold forms crucial hydrogen bonds with key amino acid residues in the hinge region of kinase active sites. For example, in the active site of EGFR, the nitrogen atoms of the pyrazole (B372694) ring have been observed to form hydrogen bonds with the backbone of Met793. rsc.org Similarly, in studies targeting Cyclin-Dependent Kinase 2 (CDK2), essential hydrogen bonding with the backbone of Leu83 has been identified as a key interaction for pyrazolo[3,4-d]pyrimidine-based inhibitors. rsc.orgrsc.org
Beyond hydrogen bonding, other intermolecular forces such as hydrophobic interactions and π-π stacking also play a significant role. sums.ac.irnih.gov The substituted groups on the pyrazolo[3,4-d]pyrimidine ring engage with hydrophobic pockets within the active site, further enhancing the binding affinity and selectivity of the compounds. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazolo[3,4-d]pyrimidine systems to understand their intrinsic electronic and structural properties.
DFT calculations are frequently employed to determine the electronic properties of pyrazolo[3,4-d]pyrimidine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. researchgate.net
Table 2: Calculated Electronic Properties of a Pyrazolo[3,4-d]pyrimidine Derivative
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) | mdpi.com |
| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) | mdpi.com |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311++G(d,p) | mdpi.com |
Conformational analysis using DFT helps in identifying the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For pyrazolo[3,4-d]pyrimidine derivatives, which can have various rotatable bonds depending on their substituents, understanding the preferred conformation is crucial for predicting their interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models for pyrazolo[3,4-d]pyrimidine derivatives typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors are then correlated with the observed biological activity (e.g., IC50 values) using statistical methods to generate a mathematical equation. This equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Preclinical Pharmacological Investigations of 1,6 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a broad spectrum of antiproliferative activities across various human cancer cell lines. The cytotoxic potential of these compounds has been extensively evaluated, revealing potent inhibitory effects that are highly dependent on the specific substitutions on the pyrazolopyrimidine core.
Evaluation in Human Breast Cancer Cell Lines (e.g., MCF-7)
Numerous studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against human breast cancer cells, particularly the MCF-7 cell line. A series of novel derivatives showed superior cytotoxic activities against MCF-7 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrsc.org For instance, two thioglycoside derivatives, compounds 14 and 15, demonstrated potent activity with IC50 values of 45 nM and 46 nM, respectively. nih.govrsc.org Another study identified a pyrazolo[3,4-d]pyrimidine compound that was more potent than the standard drug cisplatin (B142131) against the MCF-7 cell line, with an IC50 value of 3.60 µg/mL compared to cisplatin's 4.70 µg/mL. researchgate.net The antiproliferative activity is often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS). researchgate.net
| Compound Series/Number | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| Thioglycoside Derivative 14 | MCF-7 | 45 nM | nih.govrsc.org |
| Thioglycoside Derivative 15 | MCF-7 | 46 nM | nih.govrsc.org |
| Pyrazolo[3,4-d]pyrimidine Derivative 11 | MCF-7 | 3.60 µg/mL | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine (B1248293) 3f | MCF-7 | 55.97 µg/mL | physiciansweekly.com |
| Pyrazolo[1,5-a]pyrimidine 4e | MCF-7 | 0.22 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine 4d | MCF-7 | 0.72 µM | ekb.eg |
Assessment in Human Colorectal Carcinoma Cell Lines (e.g., HCT-116)
The cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives have also been confirmed in human colorectal carcinoma cell lines like HCT-116. Research has shown that these compounds can significantly inhibit the growth of HCT-116 cells, with some derivatives achieving IC50 values in the low nanomolar range. nih.govrsc.org Specifically, compounds 14 and 15 from a synthesized series were found to be exceptionally potent, with IC50 values of 6 nM and 7 nM, respectively. nih.govrsc.org Other studies have identified derivatives with potent activity in the micromolar range; for example, compound 12b showed an IC50 of 19.56 µM, and compound 10 had an IC50 of 18.78 µM against HCT-116 cells. nih.gov
| Compound Number | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| 14 | HCT-116 | 6 nM | nih.govrsc.org |
| 15 | HCT-116 | 7 nM | nih.govrsc.org |
| 12b | HCT-116 | 19.56 µM | nih.gov |
| 10 | HCT-116 | 18.78 µM | nih.gov |
| 4a | HCT-116 | <12.24 µM | mdpi.com |
| 4b | HCT-116 | <12.24 µM | mdpi.com |
Studies in Human Lung Cancer Cell Lines (e.g., A549)
In the context of human lung cancer, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have shown significant promise. In studies using the A549 non-small cell lung cancer cell line, certain compounds demonstrated potent antiproliferative activities. For instance, compound 12b was identified as a highly promising agent with an IC50 value of 8.21 µM. nih.gov Another hit compound, 1a, exhibited an even lower IC50 of 2.24 µM against A549 cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For example, one derivative was found to cause significant cell cycle arrest at the G0/G1 phase. researchgate.net
| Compound Number | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| 12b | A549 | 8.21 µM | nih.gov |
| 1a | A549 | 2.24 µM | nih.gov |
| 22 | A549 | 4.80 µg/mL | researchgate.net |
| 4c | A549 | 1.13 µM | ekb.eg |
| 4d | A549 | 2.33 µM | ekb.eg |
Evaluation in Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2)
The antiproliferative potential of pyrazolo[3,4-d]pyrimidine derivatives extends to human hepatocellular carcinoma. In vitro assays against the HepG2 cell line revealed that while some series of compounds show moderate activity, specific derivatives can be quite potent. nih.gov A study identified two compounds, 14 and 15, that displayed strong cytotoxic activity with identical IC50 values of 48 nM against HepG2 cells. nih.govrsc.org Another investigation found that a pyrazolo[1,5-a]pyrimidine derivative, 4d, had a potent effect on the HepG2 cell line with an IC50 of 0.14 µM. ekb.eg
| Compound Number | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| 14 | HepG2 | 48 nM | nih.govrsc.org |
| 15 | HepG2 | 48 nM | nih.govrsc.org |
| 4d (pyrazolo[1,5-a]pyrimidine) | HepG2 | 0.14 µM | ekb.eg |
| 3b | HepG2 | 1.90 µM | mdpi.com |
Selectivity Index and Cytotoxicity against Normal Cell Lines
A crucial aspect of preclinical investigation is determining the selectivity of potential anticancer agents. Studies on pyrazolo[3,4-d]pyrimidine derivatives have assessed their cytotoxicity against normal, non-cancerous cell lines to establish a selectivity index (SI). One study evaluated a potent derivative, compound 12b, against the normal human lung fibroblast cell line WI-38. nih.gov The compound showed low toxicity with an IC50 of 39.15 µM. nih.gov This resulted in a favorable selectivity index of 4.77 when comparing its toxicity in normal cells to its efficacy against A549 cancer cells, and an SI of 2.00 against HCT-116 cells. nih.gov Similarly, another investigation confirmed that their series of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines were generally not cytotoxic to human leukocytes and mouse peritoneal macrophages. umh.es
| Compound | Normal Cell Line | IC50 (Normal Cells) | Cancer Cell Line | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 12b | WI-38 | 39.15 µM | A549 | 4.77 | nih.gov |
| 12b | WI-38 | 39.15 µM | HCT-116 | 2.00 | nih.gov |
In Vitro Enzyme Inhibition Assays (e.g., Kinase Inhibition, COX Activity)
The mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is rooted in their ability to inhibit specific enzymes. Their structural similarity to purine (B94841) allows them to function as ATP-competitive inhibitors for a variety of kinases, while other derivatives have been shown to target enzymes involved in inflammation, such as cyclooxygenases. nih.govnih.gov
Kinase Inhibition The pyrazolo[3,4-d]pyrimidine scaffold is a key component in the design of inhibitors for several protein kinases implicated in cancer progression. nih.gov
EGFR Inhibition: Several derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One promising compound, 12b, demonstrated significant inhibition of wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM and also showed activity against the resistant EGFRT790M mutant (IC50 = 0.236 µM). nih.gov Another study reported derivatives 4, 15, and 16 with potent EGFR-TK inhibitory activity, showing IC50 values of 0.054, 0.135, and 0.034 μM, respectively. rsc.org
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is another important target. A series of pyrazolo[3,4-d]pyrimidine and related thioglycoside derivatives were evaluated for their ability to inhibit CDK2/cyclin A2. nih.govrsc.org Compounds 13, 14, and 15 were the most significant inhibitors, with IC50 values of 0.081 µM, 0.057 µM, and 0.119 µM, respectively. nih.govrsc.org Another study identified compound 4a as a more potent CDK2 inhibitor than the reference drug roscovitine (B1683857) (IC50 values of 0.21 µM and 0.25 µM, respectively). mdpi.com
PI3Kδ Inhibition: Derivatives of the isomeric pyrazolo[1,5-a]pyrimidine have been designed as highly selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ). One lead compound, CPL302253, exhibited an IC50 value in the low nanomolar range at 2.8 nM. mdpi.com A related benzimidazole (B57391) derivative, CPL302415, also showed high activity with an IC50 of 18 nM for PI3Kδ. mdpi.com
COX Activity Certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
A series of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones revealed a superior inhibitory profile against COX-2 compared to reference standards. nih.gov
Another study synthesized a novel set of derivatives and found that compounds 8a, 10c, and 13c were the most potent and selective ligands against COX-2, showing inhibition percentages of 79.6%, 78.7%, and 78.9% at a concentration of 2 µM. bsu.edu.eg
Furthermore, 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines were identified as potent inhibitors of PGE2 generation, an action related to a direct effect on COX-2 activity, with some compounds showing selectivity for COX-2 over COX-1. umh.esnih.gov
| Compound(s) | Enzyme Target | Reported IC50 / % Inhibition | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 µM | nih.gov |
| 16 | EGFR-TK | 0.034 µM | rsc.org |
| 14 | CDK2/cyclin A2 | 0.057 µM | nih.govrsc.org |
| 4a | CDK2 | 0.21 µM | mdpi.com |
| CPL302253 | PI3Kδ | 2.8 nM | mdpi.com |
| 8a, 10c, 13c | COX-2 | ~79% inhibition at 2 µM | bsu.edu.eg |
Apoptosis Induction and Cell Cycle Modulation Studies
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. Several derivatives of the 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their ability to trigger this process and to modulate the cell cycle, thereby halting the proliferation of cancer cells.
One notable derivative, compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, has demonstrated significant pro-apoptotic activity in A549 lung cancer cells. nih.gov Treatment with this compound led to a substantial decrease in the viable cell population and a corresponding increase in cells undergoing both early and late-stage apoptosis. nih.gov This suggests that the cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. nih.gov
Furthermore, compound 12b was found to interfere with the normal progression of the cell cycle in A549 cells. nih.gov It caused an accumulation of cells in the S and G2/M phases, indicating a blockage at these critical checkpoints. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.gov The pro-apoptotic effect of compound 12b is further supported by its ability to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Another pyrazolo[3,4-d]pyrimidine derivative, compound 14, has been shown to induce apoptosis and alter the cell cycle in HCT-116 colorectal carcinoma cells. nih.gov This compound, a CDK2 inhibitor, caused a significant increase in the pre-G1 cell population, which is indicative of apoptotic cells. nih.gov It also led to an arrest in the G0-G1 phase of the cell cycle. nih.gov
The pro-oxidative potential of pyrazolo[3,4-d]pyrimidine derivatives has also been linked to their ability to induce cell death. The Src tyrosine kinase inhibitor Si306 and its prodrug, pro-Si306, have been shown to trigger the production of reactive oxygen species (ROS) in glioblastoma cells. mdpi.com This increase in oxidative stress was followed by disruption of the mitochondrial membrane potential, DNA damage, and ultimately, necrotic cell death. mdpi.com
Table 1: Effect of Compound 12b on Apoptosis in A549 Cells
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Untreated | 93.43 | 6.03 | 0.43 |
| Compound 12b | 31.57 | 67.69 | 0.64 |
Table 2: Effect of Compound 14 on Cell Cycle Distribution in HCT-116 Cells
| Treatment | Pre-G1 Phase (%) | G0-G1 Phase (%) |
|---|---|---|
| Control | 1.85 | 49.51 |
| Compound 14 | 41.55 | 57.04 |
Pharmacokinetic Profiles (ADME) in Biological Systems
The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug's efficacy and safety. For the pyrazolo[3,4-d]pyrimidine class of compounds, a significant challenge has been their suboptimal aqueous solubility, which can hinder their absorption and bioavailability. mdpi.comunisi.it
To address this limitation, researchers have explored various strategies, including the development of prodrugs. unisi.it Prodrugs are inactive precursors that are converted into the active drug within the body. This approach has shown promise in improving the aqueous solubility and cell membrane permeability of pyrazolo[3,4-d]pyrimidine derivatives. unisi.it In vivo studies with a prodrug of a pyrazolo[3,4-d]pyrimidine derivative revealed a favorable pharmacokinetic profile. unisi.it
In addition to prodrug strategies, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted on some pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These computational models have predicted suitable pharmacokinetic properties for certain compounds, aiding in the selection of candidates for further development. nih.gov
One study on a specific pyrazolo[3,4-d]pyrimidine derivative, compound 1, characterized its ADME profile and found it to have good passive permeability across the gastrointestinal and blood-brain barriers. mdpi.com However, its metabolic stability was less than optimal. mdpi.com This highlights the need for a balanced approach in optimizing the pharmacokinetic properties of this class of compounds to ensure they are not only effective but also have appropriate metabolic profiles. mdpi.com
Future Perspectives and Research Directions for 1,6 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine
Design of Novel Therapeutic Agents based on the Pyrazolo[3,4-d]pyrimidine Scaffold
The inherent versatility of the pyrazolo[3,4-d]pyrimidine core has established it as a foundational element in the development of new anticancer therapies. Researchers are actively designing and synthesizing new derivatives to act as potent and selective inhibitors of key enzymes involved in cancer progression. A primary strategy involves using the scaffold as a backbone for ATP-competitive inhibitors that target receptor tyrosine kinases (RTKs).
The design of these novel agents often incorporates specific pharmacophoric features known to be effective for enzyme inhibition. For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to act as epidermal growth factor receptor (EGFR) inhibitors. This involves creating compounds that fit into the ATP-binding pocket of the EGFR enzyme, thereby blocking its activity which is crucial for the growth of certain cancer cells. Beyond cancer, the scaffold is also being explored for other therapeutic areas. For example, novel pyrazolo[4,3-d]pyrimidines have been designed and evaluated for their potential as anti-inflammatory agents in the treatment of acute lung injury. The ongoing effort to synthesize new analogs is driven by the need for more effective and selective drugs to combat a range of diseases.
Optimization of Biological Activity through Structural Modifications
A key focus of future research is the systematic structural modification of the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity and improve pharmaceutical properties. Structure-activity relationship (SAR) studies are crucial in guiding these optimizations, revealing how different chemical groups at various positions on the core structure influence efficacy and selectivity.
Several strategies have proven effective:
Substitution at the 4-position: Introducing aniline (B41778) moieties at this position has been shown to enhance anticancer activity, whereas aliphatic amines were not beneficial.
Halogenation: The insertion of halogen substituents, guided by molecular docking simulations, has led to a significant improvement in the inhibition of leukemia cell growth and increased affinity for the Abl kinase by up to a factor of ten.
Side Chain Modification: Linking different aromatic moieties to the core structure via a piperazine (B1678402) ring has produced compounds with remarkable anticancer activity against non-small cell lung cancer, melanoma, and leukemia models.
Prodrug Approach: To overcome the poor aqueous solubility that often limits the clinical potential of this class of compounds, a prodrug strategy has been developed. This involves chemically modifying the parent drug to improve solubility and pharmacokinetic properties, which then releases the active drug in the body. This approach has successfully improved the solubility profile of dual Src/Abl inhibitors, making them more suitable for preclinical studies.
These modifications are often guided by computational methods like molecular docking and Grid mapping, which provide insights into how the compounds interact with their target proteins.
Table 1: Examples of Structural Modifications and Their Impact on Biological Activity
| Compound Series | Modification Strategy | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Insertion of halogen substituents on a benzylamine moiety | Abl kinase inhibition, Antiproliferative (leukemia) | Significant improvement in cell growth inhibition and up to a 10-fold increase in Abl affinity. | |
| 1H-pyrazolo[3,4-d]pyrimidines | Introduction of aniline vs. aliphatic amines at the 4-position | Cytotoxic activity (Anticancer) | Aniline moiety enhanced anticancer activity, while aliphatic amines were not beneficial. | |
| Pyrazolo[3,4-d]pyrimidines | Prodrug development (N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain) | Src/Abl inhibition, Aqueous solubility | Significantly improved aqueous solubility and maintained or moderately increased inhibition of c-Src and c-Abl phosphorylation. |
Exploration of New Biological Targets
While much research has focused on established cancer targets, a significant future direction is the exploration of new biological targets for pyrazolo[3,4-d]pyrimidine derivatives. The structural flexibility of the scaffold allows for its adaptation to inhibit a wide range of enzymes, particularly kinases, beyond the most commonly studied ones.
Researchers are actively evaluating these compounds against a panel of kinases implicated in various diseases. Some of the key targets being explored include:
EGFR (Epidermal Growth Factor Receptor): Both wild-type (EGFRWT) and mutant forms (EGFRT790M) are major targets for non-small cell lung cancer. New derivatives are being developed to overcome resistance to existing EGFR inhibitors.
CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, CDK2 is an appealing target for cancer therapy. Novel pyrazolo[3,4-d]pyrimidine compounds have shown potent inhibitory activity against CDK2.
TGFβR1 (ALK5): This kinase is involved in the TGF-β signaling pathway, which plays a role in pancreatic cancer. A recently identified pyrazolo[3,4-d]pyrimidine derivative showed significant inhibitory effects on this pathway.
FLT3 (FMS-like Tyrosine Kinase 3): Inhibitors of FLT3 are being investigated for their potential in treating certain types of leukemia.
Parasitic Kinases: The exploration extends beyond human enzymes. For instance, Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) has been identified as a promising drug target to treat toxoplasmosis, with pyrazolo[3,4-d]pyrimidines being studied as selective inhibitors.
This expansion of target space opens up the possibility of treating a broader range of cancers and other diseases, including parasitic infections.
Development of Dual-Targeting Agents
A sophisticated and promising strategy for future drug development is the design of single chemical entities that can simultaneously inhibit multiple biological targets. This approach, leading to dual- or multi-target inhibitors, can offer advantages over single-target agents or combination therapies, such as improved efficacy and a lower likelihood of developing drug resistance. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this purpose.
Several dual-targeting agents based on this scaffold have been developed:
Dual IGF1R/Src Inhibitors: A 4-aminopyrazolo[3,4-d]pyrimidine derivative, LL28, was developed to co-target both Insulin-like Growth Factor 1 Receptor (IGF1R) and Src kinase. This compound significantly suppressed the growth of non-small cell lung cancer (NSCLC) xenograft tumors.
Dual EGFR/VEGFR-2 Inhibitors: Certain phenylpyrazolo[3,4-d]pyrimidine analogs have shown potent, non-selective dual inhibition of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This combination is attractive for cancer therapy as it can simultaneously block tumor cell proliferation and angiogenesis.
Dual Src/Abl Inhibitors: The scaffold has been successfully used to create inhibitors of both c-Src and c-Abl kinases, which are involved in chronic myeloid leukemia.
The development of such multi-target inhibitors represents a significant step towards creating more effective and robust anticancer treatments.
Table 2: Compounds Mentioned in this Article
| Compound Name/Class | Chemical Scaffold |
|---|---|
| 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Phenylpyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| 4-aminopyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| LL28 | 4-aminopyrazolo[3,4-d]pyrimidine |
| 1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Pyrazolo[4,3-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine |
| Adenine (B156593) | Purine (B94841) |
| Erlotinib | Anilinoquinazoline |
| Gefitinib | Anilinoquinazoline |
| Lapatinib | Quinazoline |
| Sunitinib | Indolin-2-one |
| Toceranib | Indolin-2-one |
| Sorafenib | Not specified in context |
Q & A
Q. What synthetic methodologies are effective for preparing 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
Derivatives of this compound are typically synthesized via cross-coupling reactions. For example:
- Suzuki-Miyaura coupling : Using arylboronic acids (e.g., 4-chlorophenylboronic acid) and Na₂CO₃ as a base in the presence of palladium catalysts yields substituted analogs like 3-(4-chlorophenyl)-4-amino derivatives .
- Copper-mediated trifluoromethylation : TMSCF₃, CuI, and KF in DMF/NMP mixtures enable the introduction of trifluoromethyl groups at the 3-position .
- Glycosylation : Reaction of pyrazolo[3,4-d]pyrimidine bases with protected ribose derivatives (e.g., 2,3,5-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions produces nucleoside analogs .
Q. How are structural and regiochemical assignments validated for pyrazolo[3,4-d]pyrimidine derivatives?
- NMR spectroscopy : H and C NMR confirm regiochemistry. For example, the absence of H-1’–C-3 coupling in H-C HMBC spectra confirms N-1 glycosylation in nucleosides .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₃₂H₂₅F₃N₅O₇ for trifluoromethylated derivatives with <2 ppm error) .
- X-ray crystallography : Used sparingly but critical for resolving ambiguities in regiochemistry .
Q. What in vitro assays are used to evaluate cytotoxicity and antiparasitic activity?
- Cell viability assays : Resazurin-based fluorometric assays (λex 550 nm, λem 590 nm) in MRC-5SV2 human lung fibroblasts determine IC₅₀ values. Cells are cultured in MEM + Earl’s salts with 5% FBS and 1.5 × 10⁵ cells/mL seeding density .
- Antitrypanosomal activity : β-galactosidase-expressing T. cruzi Tulahuen CL2 strain in MRC-5SV2 cells, with parasite burden quantified via chlorophenol red-β-D-galactopyranoside (CPRG) hydrolysis .
Advanced Research Questions
Q. How does structural modification at the 7-position impact biological activity and selectivity?
SAR studies reveal:
- 4-Chlorophenyl substitution : Compound 44 (3-(4-chlorophenyl)-4-amino derivative) exhibits potent anti-T. cruzi activity (IC₅₀ <1 µM) with no cytotoxicity (CC₅₀ >64 µM) in MRC-5SV2 cells .
- 3’-OH removal : Eliminating the 3’-hydroxyl group reduces activity 2–3-fold, highlighting its role in target binding .
- Linker insertion : Inserting oxygen, carbon, or amide linkers between the phenyl ring and core structure abolishes activity, suggesting steric or electronic incompatibility .
Q. What in vivo models validate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives?
- Acute Chagas disease model : Compound 44 (25 mg/kg/day, oral, 5 days) achieves 99% suppression of T. cruzi parasitemia and 83% survival in mice .
- Metabolic stability : 44 shows no degradation in mouse/human liver microsomes (100% parent compound remaining after 60 min), supporting its in vivo persistence .
Q. How are metabolic stability and enzyme inhibition profiles assessed?
- Phase I/II metabolism : Incubation with NADPH-dependent CYP450 enzymes (0.5 mg/mL microsomes) and UGTs (5 µM substrate) in phosphate buffer. Reactions halted with cold ACN, followed by LC-MS analysis .
- Key findings : Derivatives like 44 resist both phase I oxidation and phase II glucuronidation, enhancing bioavailability .
Q. How do contradictory SAR findings inform lead optimization?
- Leishmania vs. T. cruzi activity : Modifications active against T. cruzi (e.g., 4-chlorophenyl) are ineffective against L. infantum, indicating pathogen-specific target interactions .
- Cytotoxicity trade-offs : Smaller substituents (e.g., methyl, vinyl) improve T. cruzi activity but increase cytotoxicity in some analogs, necessitating selectivity optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
